2-Butyl-1H-imidazole-4,5-dicarboxylic acid

Description

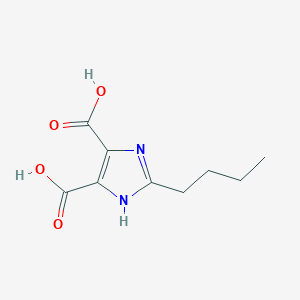

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLIGITZXQUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597606 | |

| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-99-7 | |

| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computed data, information on analogous compounds, and established synthetic methodologies to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, a combination of computed properties and data from analogous compounds provides valuable insights into its physicochemical characteristics.

Computed and Analog-Informed Data

The following table summarizes the available quantitative data for this compound. Computed values are derived from PubChem, and where available, experimental data for the closely related 2-Propyl-1H-imidazole-4,5-dicarboxylic acid and the parent Imidazole-4,5-dicarboxylic acid are included for comparative purposes.

| Property | This compound Value | Data Type | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Analog) | Imidazole-4,5-dicarboxylic acid (Parent) |

| Molecular Formula | C₉H₁₂N₂O₄ | - | C₈H₁₀N₂O₄ | C₅H₄N₂O₄ |

| Molecular Weight | 212.20 g/mol | Computed | 198.17 g/mol | 156.10 g/mol |

| CAS Number | 71998-99-7 | - | 58954-23-7 | 570-22-9 |

| IUPAC Name | This compound | - | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | 1H-imidazole-4,5-dicarboxylic acid |

| Melting Point | Not available in searched literature. | - | 190-195 °C[1] | 270-275 °C[2] |

| Boiling Point | Not available in searched literature. | - | Not available | Not available |

| Solubility | Not available in searched literature. | - | Soluble in water, ethanol, and acetone.[1] | 0.5 g/L in water[2] |

| pKa | Not available in searched literature. | - | Not available | Not available |

| XLogP3 | 1.5 | Computed | 0.6 | -0.2 |

| Exact Mass | 212.07970687 Da | Computed | 184.04840674 Da | 156.01710661 Da |

| Hydrogen Bond Donors | 3 | Computed | 3 | 3 |

| Hydrogen Bond Acceptors | 6 | Computed | 6 | 6 |

Synthesis and Experimental Protocols

Synthesis of this compound via Oxidation of 2-Butylbenzimidazole

This protocol is a hypothetical procedure based on the general method described for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids.[3]

Materials:

-

2-Butylbenzimidazole

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butylbenzimidazole in concentrated sulfuric acid (maintaining a concentration of approximately 1 M) with cooling in an ice bath to maintain the temperature below 10°C.

-

Addition of Oxidant: While vigorously stirring and maintaining the low temperature, add a stoichiometric excess of 30% hydrogen peroxide dropwise to the solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-70°C. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Precipitation and Isolation: The product, this compound, should precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any residual acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the imidazole N-H proton. The carboxylic acid protons may be broad or exchange with the solvent.

-

¹³C NMR: Expect signals for the four distinct carbons of the butyl group, the three carbons of the imidazole ring, and the two carboxylic acid carbons.

-

-

Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the O-H stretch of the carboxylic acids (broad), the C=O stretch of the carboxylic acids, the C=N and C=C stretches of the imidazole ring, and the C-H stretches of the butyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (212.20 g/mol ).

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, the imidazole-4,5-dicarboxylic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.[4]

Imidazole-based compounds are known to exhibit a wide array of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities.[1][5] The dicarboxylic acid functional groups on the imidazole ring of the target molecule provide sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Given that some imidazole derivatives act as kinase inhibitors, a potential mechanism of action for this compound, if it were to exhibit anticancer activity, could involve the inhibition of a protein kinase signaling pathway.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-butylbenzimidazole.

Caption: General synthetic workflow for this compound.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a 2-substituted-1H-imidazole-4,5-dicarboxylic acid derivative could inhibit a generic kinase signaling pathway, a common target for imidazole-based drug candidates.

Caption: Hypothetical inhibition of a kinase signaling pathway by an imidazole derivative.

References

An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 2-butylbenzimidazole intermediate, followed by an oxidative cleavage to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Step 1: Synthesis of 2-Butylbenzimidazole. This initial step involves the condensation reaction between o-phenylenediamine and valeric acid.

-

Step 2: Oxidation of 2-Butylbenzimidazole. The benzimidazole intermediate is then subjected to oxidative cleavage of the benzene ring to form the desired dicarboxylic acid.

Below is a visual representation of this synthetic pathway.

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 2-Butylbenzimidazole

The formation of the 2-butylbenzimidazole intermediate is achieved through the condensation of o-phenylenediamine with valeric acid. This reaction is typically acid-catalyzed and driven by the removal of water.

Experimental Protocol:

While a specific protocol for 2-butylbenzimidazole is not extensively detailed in the literature, a general and reliable method for the synthesis of 2-alkylbenzimidazoles can be adapted. The following is a representative procedure based on established methods for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine (1.0 equivalent) and valeric acid (1.1 to 1.5 equivalents). A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, can be added to facilitate the reaction. Toluene or xylene can be used as an azeotropic solvent to aid in the removal of water.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Reactants | o-Phenylenediamine, Valeric Acid | General Benzimidazole Synthesis |

| Catalyst | Polyphosphoric Acid (PPA) or HCl | General Benzimidazole Synthesis |

| Solvent | Toluene or Xylene (optional) | General Benzimidazole Synthesis |

| Reaction Temperature | Reflux | General Benzimidazole Synthesis |

| Reaction Time | 4 - 12 hours | General Benzimidazole Synthesis |

| Typical Yield | 70 - 90% | Estimated from similar reactions |

Step 2: Oxidation of 2-Butylbenzimidazole

The pivotal step in this synthesis is the oxidative cleavage of the benzene ring of 2-butylbenzimidazole to yield this compound. This transformation can be achieved using strong oxidizing agents. A documented effective method utilizes hydrogen peroxide in a sulfuric acid medium.

Experimental Protocol:

The following protocol is based on optimized conditions reported for the oxidation of 2-alkylbenzimidazoles.[1]

-

Reaction Setup: In a reaction vessel, dissolve 2-butylbenzimidazole (1.0 equivalent) in concentrated sulfuric acid to achieve a 1 M solution. The vessel should be placed in an ice bath to manage the exothermic nature of the dissolution.

-

Addition of Oxidant: While maintaining a low temperature, slowly add hydrogen peroxide (30% aqueous solution, 11.0 equivalents) to the stirred solution. The temperature should be carefully controlled to prevent runaway reactions.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature of 50-70 °C. The reaction progress can be monitored by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from water or an appropriate organic solvent.

An alternative oxidizing agent that has been used for the oxidation of benzimidazoles to imidazole-4,5-dicarboxylic acids is potassium permanganate (KMnO4) in an acidic or alkaline medium.[2]

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data (Step 2):

| Parameter | Value | Reference |

| Reactant | 2-Butylbenzimidazole | [1] |

| Oxidizing Agent | Hydrogen Peroxide (30%) | [1] |

| Solvent/Medium | Concentrated Sulfuric Acid | [1] |

| Molar Ratio (H₂O₂:Benzimidazole) | 11 : 1 | [1] |

| Concentration of Benzimidazole | 1 M in H₂SO₄ | [1] |

| Reaction Temperature | 50 - 70 °C | [1] |

| Typical Yield | High (exact value for butyl derivative not specified) | [1] |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the butyl group protons (triplet, sextet, quartet) and the imidazole N-H proton. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | Resonances for the butyl carbons, the imidazole ring carbons, and the two carboxylic acid carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acids, C=O stretch of the carboxylic acids, C=N and C=C stretches of the imidazole ring, and C-H stretches of the butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₄, MW: 212.20 g/mol ). |

Conclusion

The synthesis of this compound is a feasible two-step process that is accessible to researchers in organic and medicinal chemistry. The key steps involve the well-established formation of a benzimidazole intermediate followed by a robust oxidative cleavage. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this important molecule. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound featuring an imidazole core, a butyl substituent at the 2-position, and two carboxylic acid groups at the 4 and 5-positions.[1] Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The dicarboxylic acid functionality allows for the formation of coordination complexes and offers sites for further chemical modification. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, essential for its identification, characterization, and application in research and drug development.

Predicted and Analog-Based Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. For comparison, available experimental data for the parent compound, 1H-Imidazole-4,5-dicarboxylic acid, is also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13-14 | br s | 2H | -COOH |

| ~12-13 | br s | 1H | N-H (imidazole) |

| ~2.8-3.0 | t | 2H | -CH₂- (alpha to imidazole) |

| ~1.6-1.8 | m | 2H | -CH₂- |

| ~1.3-1.5 | m | 2H | -CH₂- |

| ~0.9 | t | 3H | -CH₃ |

Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~145-150 | C2 (imidazole) |

| ~125-130 | C4/C5 (imidazole) |

| ~30-35 | -CH₂- (alpha to imidazole) |

| ~25-30 | -CH₂- |

| ~20-25 | -CH₂- |

| ~13-15 | -CH₃ |

Predicted in DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimers) |

| 2900-3200 | Medium | N-H stretch (imidazole) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1680-1720 | Strong | C=O stretch (carboxylic acid) |

| 1550-1620 | Medium | C=N, C=C stretch (imidazole ring) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 920-960 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212.08 | [M]⁺ (Molecular Ion) |

| 195.08 | [M-OH]⁺ |

| 167.08 | [M-COOH]⁺ |

| 155.08 | [M-C₄H₉]⁺ |

| 111.04 | [M-COOH-C₄H₉]⁺ |

Molecular weight calculated for C₉H₁₂N₂O₄ is 212.20 g/mol .[1] Fragmentation patterns are predicted based on common fragmentation of carboxylic acids and alkyl-substituted heterocycles.

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~210-230 | High | Methanol/Ethanol | π → π |

| ~270-290 | Moderate | Methanol/Ethanol | n → π |

Prediction based on typical absorptions of substituted imidazoles.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acids

A plausible synthetic route involves the oxidation of the corresponding 2-alkylbenzimidazole.[3]

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic characterization.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker DRX-400 or equivalent spectrometer would be used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Spectra would be acquired with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans would be accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Spectra would be acquired with a spectral width of 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample would be placed directly onto the ATR crystal.

-

Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans would be co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive (Orbitrap) or a Waters SYNAPT G2-Si (Q-TOF) would be used.

-

Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes would be employed due to the polar nature of the carboxylic acid groups.

-

Sample Preparation: The sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Acquisition: Mass spectra would be acquired over a mass range of m/z 50-500. The exact mass measurements would be used to confirm the elemental composition of the molecular ion and its fragments.

-

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Shimadzu UV-2600 or similar double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the compound would be prepared in a UV-grade solvent such as methanol or ethanol. This stock solution would be diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Acquisition: The spectrum would be scanned from 200 to 800 nm. The solvent would be used as a blank for baseline correction. The wavelength of maximum absorbance (λ_max) would be recorded.

-

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a robust framework for its spectroscopic characterization based on established principles and data from analogous structures. The detailed protocols and predicted data serve as a valuable resource for researchers in the synthesis, identification, and application of this and related imidazole derivatives in the field of drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully elucidate the spectroscopic properties of this compound.

References

An In-depth Technical Guide on 2-Butyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 71998-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a molecule of interest in medicinal chemistry. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and explores its putative mechanisms of action based on structurally related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that most of the available data is computed, and experimental validation is recommended.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 212.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71998-99-7 | PubChem[1] |

| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | PubChem[1] |

| InChIKey | UFVLIGITZXQUON-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 3 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

| Computed Exact Mass | 212.07970687 | PubChem[1] |

| Computed Monoisotopic Mass | 212.07970687 | PubChem[1] |

| Computed Topological Polar Surface Area | 103 Ų | PubChem[1] |

| Computed Heavy Atom Count | 15 | PubChem |

| Predicted Melting Point | 190-195 °C (for 2-propyl analog) | Ningbo Inno Pharmchem Co.,Ltd.[2] |

| Predicted Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in DMF | Ningbo Inno Pharmchem Co.,Ltd. (for 2-propyl analog) |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed adaptation and requires experimental optimization.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Materials:

-

2-Butylbenzimidazole

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-butylbenzimidazole in 1 M sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of 30% hydrogen peroxide to the cooled solution while stirring. An optimal molar ratio of hydrogen peroxide to 2-alkylbenzimidazole has been reported as 11:1.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Potential Biological Activities and Investigative Protocols

Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as antiproliferative agents, and other substituted 2-butyl-imidazoles have been investigated as Angiotensin-Converting Enzyme (ACE) inhibitors.[4]

Angiotensin-Converting Enzyme (ACE) Inhibition

The structural similarity of this compound to known ACE inhibitors suggests it may also exhibit this activity. The dicarboxylate moiety could potentially chelate the zinc ion in the active site of ACE, a key interaction for inhibition.[5]

Experimental Protocol for In Vitro Colorimetric ACE Inhibition Assay

This protocol is adapted from a study on N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.[4]

Caption: Workflow for the in vitro ACE inhibition assay.

Materials:

-

Angiotensin-Converting Enzyme (ACE) extract

-

This compound (Test Compound)

-

Lisinopril (Standard)

-

Sodium borate buffer (containing 0.3 M NaCl)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Hydrochloric acid (1 M)

-

Pyridine

-

Benzene sulfonyl chloride

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Pre-incubate the ACE enzyme extract with various concentrations of the test compound or the standard, lisinopril, for 10 minutes at 37°C in a 96-well plate.

-

Initiate the enzymatic reaction by adding the sodium borate buffer containing 5 mM HHL.

-

Incubate the mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 60 µL of 1 M HCl.

-

For color development, add 120 µL of pyridine followed by 60 µL of benzene sulfonyl chloride.

-

Cool the plate on ice for 5 minutes.

-

Measure the absorbance of the resulting yellow color at 410 nm using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the reduction in hippuric acid (HA) concentration in the presence of the inhibitor to the control reaction. IC₅₀ values are then determined from semi-logarithmic plots.

Potential Antiproliferative Activity via CDK2 Inhibition

Imidazole derivatives are known to act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development. The core imidazole scaffold of this compound suggests it could potentially interact with the ATP-binding site of CDK2.

CDK2 Signaling Pathway and Point of Inhibition

Caption: Potential inhibition of the CDK2 pathway.

Predicted Spectroscopic Data

As experimental spectroscopic data for this compound is not currently available, the following data is predicted based on its chemical structure and typical values for similar compounds. This data should be used for reference purposes only and requires experimental verification.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~12-14 (br s, 2H, -COOH), ~7-8 (br s, 1H, imidazole N-H), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~165-170 (-COOH), ~150 (imidazole C2), ~135 (imidazole C4/C5), ~125 (imidazole C4/C5), ~30 (-CH₂-), ~28 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |

| FT-IR | ν (cm⁻¹): ~3300-2500 (br, O-H and N-H stretch), ~2960, 2870 (C-H stretch), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C-H bend) |

| Mass Spec. (EI) | m/z (%): 212 (M⁺), 195 (M⁺ - OH), 167 (M⁺ - COOH), 123, 95, 57 |

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are adaptations and require optimization. The predicted spectroscopic data has not been experimentally verified. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C9H12N2O4 | CID 19036100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

Physical and chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, physicochemical characteristics, and potential biological activities. Detailed experimental protocols for its synthesis are provided, alongside spectral data for related compounds to aid in characterization. Furthermore, a potential signaling pathway involving imidazole-4,5-dicarboxylic acid derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor is illustrated, highlighting its therapeutic potential.

Introduction

This compound belongs to the class of substituted imidazole dicarboxylic acids. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including amino acids and pharmaceuticals. The presence of two carboxylic acid groups and a butyl substituent on the imidazole core imparts specific chemical properties that make it a versatile building block for the synthesis of more complex molecules, including coordination polymers and potential therapeutic agents. This guide aims to be a centralized resource for professionals working with this compound.

Molecular and Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 71998-99-7 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | [1] |

| InChI Key | UFVLIGITZXQUON-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 212.07970687 | [1] |

| Topological Polar Surface Area | 103 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Table 3: Experimental and Analog-Based Physical Properties

| Property | This compound | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (for comparison) | Reference |

| Melting Point | Data not available | 190-195 °C | [2] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Soluble in water, ethanol, and acetone | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the benzene ring of a corresponding 2-alkylbenzimidazole.[3][4] The following is a detailed experimental protocol based on optimal conditions reported for this class of compounds.

Synthesis of this compound

This procedure is based on the general method for the oxidation of 2-alkylbenzimidazoles.[3][4]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Butylbenzimidazole

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add a calculated amount of concentrated sulfuric acid to deionized water to prepare a 1 M sulfuric acid solution.

-

To this cooled solution, slowly dissolve the 2-butylbenzimidazole.

-

While maintaining the temperature with the ice bath, add 30% hydrogen peroxide dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1 for optimal yield.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, or until reaction completion is indicated by a suitable method (e.g., TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.

-

For further purification, the crude product can be recrystallized from hot water.

-

Dry the purified product under vacuum to yield this compound as a solid.

Spectral Data (Analog-Based)

Infrared (IR) Spectroscopy

The FTIR spectrum of imidazole-4,5-dicarboxylic acid would be expected to show the following characteristic absorption bands:

-

A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups and N-H stretching of the imidazole ring.[5]

-

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.

-

Peaks in the 1600-1450 cm⁻¹ region attributed to C=N and C=C stretching vibrations within the imidazole ring.[5]

-

C-O stretching and O-H bending vibrations are expected in the 1400-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a signal for the imidazole ring proton, as well as signals corresponding to the butyl group. The acidic protons of the carboxylic acid groups may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carboxylic acid carbons, the carbons of the imidazole ring, and the four carbons of the butyl group.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of N-methyl-D-aspartate (NMDA) receptors.[6] Specifically, compounds in this class have shown properties of partial agonism at the NMDA receptor.[6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders.

The proposed mechanism of action involves the binding of the imidazole-4,5-dicarboxylic acid derivative to the glutamate binding site on the GluN2 subunit of the NMDA receptor. As a partial agonist, it would elicit a submaximal receptor response compared to the full agonist, glutamate. This modulatory activity could be beneficial in conditions of either excessive or insufficient NMDA receptor stimulation.

Caption: Potential interaction of imidazole-4,5-dicarboxylic acid derivatives with the NMDA receptor.

Conclusion

This compound is a compound with significant potential in both materials science and medicinal chemistry. While there are gaps in the publicly available experimental data for this specific molecule, information on its analogs and general synthetic methodologies provides a strong foundation for its further investigation. The potential for derivatives of this scaffold to modulate NMDA receptor activity opens up exciting avenues for the development of novel therapeutics for neurological disorders. This technical guide serves as a starting point for researchers and developers interested in exploring the properties and applications of this versatile imidazole derivative.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and generalized synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on presenting clear, quantitative data and a logical workflow for its synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C9H12N2O4, is a derivative of imidazole featuring a butyl group at the 2-position and two carboxylic acid groups at the 4 and 5-positions.[1] The structural characteristics of the imidazole ring, combined with the acidic nature of the carboxyl groups and the lipophilic butyl chain, suggest its potential as a scaffold in medicinal chemistry.

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C9H12N2O4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71998-99-7 | PubChem[1] |

| Molecular Weight | 212.20 g/mol | PubChem[1] |

| Exact Mass | 212.07970687 Da | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 103 Ų | PubChem[1] |

Synthesis of 2-Substituted Imidazole-4,5-dicarboxylic Acids: A General Overview

Generalized Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles

This protocol is a generalized procedure based on the synthesis of similar 2-substituted imidazole-4,5-dicarboxylic acids. Optimization for the 2-butyl derivative would be necessary.

Materials:

-

2-Butylbenzimidazole

-

Sulfuric Acid (concentrated)

-

Hydrogen Peroxide (30% solution)

-

Deionized Water

-

Ice Bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-butylbenzimidazole in concentrated sulfuric acid to a concentration of approximately 1 Molar. This step should be performed in an ice bath to manage the exothermic reaction.

-

Oxidation: While maintaining the low temperature with the ice bath, slowly add a molar excess of 30% hydrogen peroxide to the reaction mixture. A molar ratio of approximately 11:1 (hydrogen peroxide to 2-alkylbenzimidazole) has been suggested as optimal for similar syntheses.

-

Reaction Monitoring: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured over crushed ice to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with cold deionized water to remove any residual acid.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield the final product of high purity.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-substituted benzimidazoles.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the scientific literature detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological properties.[2] Many imidazole-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3]

Given the structural motifs present in this compound, it is plausible that this molecule could be explored for similar biological activities. The presence of the dicarboxylic acid functionality could also make it a candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) or as a building block for more complex pharmaceutical agents. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.

Concluding Remarks

This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While detailed experimental data and biological activity studies are not yet available, this guide provides a foundational understanding of its molecular structure and a viable, generalized synthetic approach. The provided information is intended to support further research and development efforts focused on this and related imidazole derivatives. Researchers are encouraged to use the outlined synthetic strategy as a starting point and to conduct thorough characterization and biological screening to fully explore the potential of this compound.

References

An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4,5-dicarboxylic acid, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal and coordination chemistry. This whitepaper provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores the compound's utility as a versatile building block in the synthesis of pharmacologically active agents, with a focus on its derivatives' interactions with key biological pathways.

Discovery and Historical Context

The journey of imidazole-4,5-dicarboxylic acid is intrinsically linked to the broader history of imidazole chemistry. While the parent imidazole ring was first synthesized by Heinrich Debus in 1858, the specific dicarboxylic acid derivative emerged later from pioneering work in the late 19th and early 20th centuries.

One of the earliest documented syntheses of imidazole-4,5-dicarboxylic acid was reported in 1891.[1] This method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1] Another significant early contribution came in 1919 from Fargher and Pyman, who detailed its preparation as part of their broader investigations into nitro-, arylazo-, and amino-glyoxalines (imidazoles).[2][3]

A subsequent key development in the synthesis of this important intermediate was the oxidation of benzimidazole. In 1956, it was shown that benzimidazole could be oxidized using potent oxidizing agents like potassium dichromate or potassium permanganate to yield imidazole-4,5-dicarboxylic acid.[4] These foundational methods, though historically significant, often suffered from drawbacks such as the use of expensive starting materials or harsh reaction conditions.

Key Synthetic Methodologies

The synthesis of imidazole-4,5-dicarboxylic acid has evolved to improve efficiency, yield, and economic viability. Below are detailed protocols for the historical and a more contemporary method.

Synthesis from Tartaric Acid Dinitrate (Maquenne, 1891)

This classical method laid the groundwork for the preparation of imidazole-4,5-dicarboxylic acid.

Experimental Protocol:

-

Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate.

-

Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.

-

Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.

Oxidation of Benzimidazole (1956)

This method provides a route from a more complex heterocyclic starting material.

Experimental Protocol:

-

Reaction Setup: Benzimidazole is dissolved in a suitable solvent, typically an aqueous acidic solution.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while controlling the temperature.

-

Workup: After the reaction is complete, the manganese dioxide byproduct (if using permanganate) is filtered off.

-

Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and purified by recrystallization.

Specific yields and detailed reaction conditions can vary based on the chosen oxidizing agent and scale of the reaction. A more recent iteration of this method using hydrogen peroxide as the oxidant has also been explored.[4]

Economical Synthesis from Imidazole (Modern Method)

A more recent and economically favorable method has been developed, starting from the basic imidazole ring.

Experimental Protocol:

-

Hydroxymethylation: Imidazole is reacted with a 2 to 5-fold molar excess of formaldehyde at elevated temperatures (80-120 °C), often in the presence of a strong base like potassium hydroxide.

-

Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature (100-140 °C).

-

Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and can be isolated by filtration. This method boasts good yields, typically in the range of 75-80%.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of imidazole-4,5-dicarboxylic acid is crucial for its application in research and development.

Table 1: Physicochemical Properties of Imidazole-4,5-dicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₄ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Melting Point | 270-275 °C | [1] |

| Solubility in Water | 0.5 g/L | [1] |

| pKa | 3.59 ± 0.10 (Predicted) | |

| pH (0.5 g/L in H₂O) | 3.7 (at 20 °C) | [1] |

| Autoignition Temperature | 430 °C | [1] |

| Bulk Density | 650-660 kg/m ³ | [1] |

Table 2: Spectroscopic Data for Imidazole-4,5-dicarboxylic Acid

| Technique | Key Features and Observations | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.02 (br s, 2H), 8.81 (s, 1H) | |

| ¹³C NMR | Data not readily available in searched literature. | |

| FT-IR (KBr) | Characteristic peaks around 3445 cm⁻¹ (N-H stretching), 1600 cm⁻¹ (asymmetric C=O stretching), and 1400 cm⁻¹ (C=N stretching). A broad peak is also observed between 3200-3420 cm⁻¹ (O-H stretching). | [5][6] |

| Mass Spec (EI) | Molecular ion peak at m/z 156. Prominent fragments from the loss of OH (m/z 139) and COOH (m/z 111). | [7][8][9] |

Role in Drug Development and Biological Pathways

Imidazole-4,5-dicarboxylic acid is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for a variety of pharmacologically active compounds.[10] Its derivatives have been investigated for a range of therapeutic applications.

Central Nervous System Activity

Derivatives of imidazole-4,5-dicarboxylic acid have shown activity within the central nervous system. Amides derived from this acid have been reported to have a stimulating effect. More specifically, certain derivatives have been identified as partial agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function.[11] This interaction can lead to either convulsant or anticonvulsant effects depending on the dose and specific derivative.[11] Furthermore, some 1,2-substituted imidazole-4,5-dicarboxylic acids have demonstrated antiparkinsonian activity in animal models, suggesting an involvement in dopaminergic neuromodulation.[12][13]

Precursor to Antibiotics and Other Therapeutics

Imidazole-4,5-dicarboxylic acid is a crucial intermediate in the synthesis of semi-synthetic penicillins and cephalosporins, highlighting its importance in the development of antibiotics. It is also used in the preparation of 4-aminoimidazole-5-carboxylic acid, a precursor for purine synthesis. The imidazole scaffold is a purine mimic, and its dicarboxamide derivatives are hypothesized to be potential kinase inhibitors by competitively binding to the ATP site.[14]

Conclusion

From its early synthesis over a century ago to its current role as a versatile building block in modern drug discovery, imidazole-4,5-dicarboxylic acid continues to be a compound of significant interest to the scientific community. Its rich history of synthesis, coupled with its valuable physicochemical properties, has solidified its importance as a key intermediate. The ongoing exploration of its derivatives promises to yield novel therapeutic agents, particularly in the realms of central nervous system disorders and infectious diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable heterocyclic compound.

References

- 1. Imidazole-4,5-dicarboxylic acid for synthesis | 570-22-9 [sigmaaldrich.com]

- 2. espublisher.com [espublisher.com]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Page loading... [guidechem.com]

- 11. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]

- 13. researchgate.net [researchgate.net]

- 14. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines [mdpi.com]

An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic acid: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with significant potential as a key intermediate in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis methodologies, and its likely application in drug development, particularly in the context of antihypertensive agents. While direct biological activity data for this specific molecule is limited, its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers (ARBs) suggests its importance in medicinal chemistry. This document outlines detailed experimental protocols for the synthesis of related compounds, presents its physicochemical properties in a structured format, and visualizes its potential role in modulating the Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Chemical and Physical Properties

This compound, with the CAS number 71998-99-7, is a substituted imidazole derivative.[1][2][3] Its fundamental properties are summarized in the table below, based on computed data from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 212.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71998-99-7 | PubChem[1] |

| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | PubChem[1] |

| InChIKey | UFVLIGITZXQUON-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis Methodology

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and effective method for the preparation of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids has been described.[4][5] This method involves the oxidation of a corresponding 2-alkylbenzimidazole.

General Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles

This protocol is based on a reported method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids and can be adapted for the 2-butyl derivative.[4][5]

Workflow for the Synthesis of 2-Alkyl-imidazole-4,5-dicarboxylic Acids

Caption: General workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Materials:

-

2-Butylbenzimidazole (starting material)

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% solution)

-

Distilled water

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture: A solution of 2-butylbenzimidazole in concentrated sulfuric acid is prepared to a concentration of 1 M in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath to maintain a low temperature.

-

Oxidation: Hydrogen peroxide is added dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1 for optimal results.[4][5] The temperature should be carefully monitored and maintained during the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured onto crushed ice to precipitate the product. The crude product is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Optimal Reaction Conditions:

| Parameter | Recommended Value |

| Concentration of 2-alkylbenzimidazole in H₂SO₄ | 1 M |

| Molar ratio of H₂O₂ to 2-alkylbenzimidazole | 11:1 |

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the current literature. However, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties.[6][7]

The most significant potential application of this compound lies in its role as a key intermediate in the synthesis of more complex pharmaceutical molecules.[8] Specifically, the closely related analogue, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, is a crucial building block for the synthesis of Olmesartan, a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[6] This suggests that this compound is a valuable precursor for the development of novel ARBs or other therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. ARBs, likely synthesized from intermediates such as this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby lowering blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action for ARBs

Caption: The RAAS pathway and the inhibitory action of Angiotensin II Receptor Blockers (ARBs).

Conclusion

This compound is a valuable chemical entity with significant, albeit largely unexplored, potential in pharmaceutical development. While direct biological profiling of this compound is lacking, its role as a likely intermediate in the synthesis of potent therapeutics, particularly angiotensin II receptor blockers, is strongly suggested by the utility of its close structural analogs. The synthetic methodology outlined in this guide provides a foundation for its preparation and further investigation. Future research should focus on the development of specific synthesis protocols for this compound and the exploration of its utility in the creation of novel drug candidates. The continued investigation of such imidazole derivatives is a promising avenue for the discovery of new and improved therapeutic agents.

References

- 1. This compound | C9H12N2O4 | CID 19036100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:71998-99-7 | this compound | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds and their analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. This document details experimental protocols for synthesis and biological testing, summarizes key quantitative data, and visualizes relevant signaling pathways to facilitate a deeper understanding of this promising class of molecules.

Introduction to Imidazole-4,5-dicarboxylic Acid Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an attractive core for designing molecules with diverse pharmacological activities.[1][2] Specifically, the imidazole-4,5-dicarboxylic acid framework has emerged as a key pharmacophore, with derivatives exhibiting a range of biological effects, including antihypertensive, antiparkinsonian, antimicrobial, and anticancer properties.[3][4][5][6] This guide focuses on this compound and its structurally related compounds, exploring their therapeutic potential.

Synthesis of Imidazole-4,5-dicarboxylic Acid Derivatives

The synthesis of 2-substituted imidazole-4,5-dicarboxylic acids can be achieved through several routes. A common and effective method involves the oxidation of 2-alkylbenzimidazoles.[7] Another approach is the reaction of diaminomaleonitrile with appropriate reagents.[8] The synthesis of the core compound, this compound, and a key intermediate, 2-butyl-4-chloro-5-formylimidazole, are outlined below.

General Synthesis of 2-Alkyl-imidazole-4,5-dicarboxylic Acids

A preparative method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in the presence of sulfuric acid. Optimal yields are obtained with a specific molar ratio of the reactants.[7]

Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles [7]

-

Reaction Setup: Prepare a 1 M solution of the 2-alkylbenzimidazole in sulfuric acid.

-

Oxidation: Add hydrogen peroxide to the solution with a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1.

-

Reaction Conditions: Maintain the reaction at a controlled temperature as described in the literature.

-

Work-up and Purification: Following the completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), the product is isolated and purified using standard procedures such as crystallization or chromatography.

Synthesis of 2-Butyl-4-chloro-5-formylimidazole

This compound is a key intermediate for the synthesis of various biologically active molecules, including angiotensin II receptor antagonists.[3][9]

Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole [9][10]

-

Oxidation: A 1M solution of (NH4)2Ce(NO3)6 in water (305 ml) is added slowly to a solution of 2-butyl-4-chloro-5-hydroxymethylimidazole (20 g, 0.106 mol) in glacial acetic acid (350 ml) at 10-15 °C.[10]

-

Reaction Time: The reaction mixture is stirred at room temperature for 2.5 hours.[10]

-

Neutralization: The pH of the reaction mixture is adjusted to 4 with 2N KOH, maintaining the temperature at 20 °C during the addition.[10]

-

Extraction: The product is extracted four times with 500 ml of CH2Cl2 for each extraction.[10]

-

Washing: The combined organic extracts are washed three times with 300 ml of saturated aqueous NaHCO3 solution.[10]

-

Drying and Concentration: The organic layer is dried over Na2SO4 and concentrated to yield the title compound as a colorless solid.[10]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Antihypertensive Activity: ACE Inhibition

Certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors.[4][5] One such derivative, compound 4b from the series, exhibited an exceptional IC50 value of 1.31 ± 0.026 μM.[4]

Experimental Protocol: In Vitro Colorimetric ACE Inhibition Assay [4]

-

Pre-incubation: The ACE enzyme extract is pre-incubated with various concentrations of the test compounds (e.g., 250 nM to 25 μM) or a standard inhibitor like lisinopril (e.g., 100-500 nM) for 10 minutes at 37 °C.

-

Substrate Addition: The reaction is initiated by adding the substrate, and the mixture is incubated for a specified period.

-

Colorimetric Reaction: A colorimetric reagent is added, which reacts with the product of the enzymatic reaction.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 410 nm). The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

Antiparkinsonian Activity: Modulation of Dopaminergic and Glutamatergic Systems

Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as antiparkinsonian agents.[3][11] These compounds are believed to exert their effects through the modulation of dopaminergic and glutamatergic neurotransmission, with some acting as NMDA receptor antagonists.[3]

Studies on compounds IEM2258, IEM2248, and IEM2247 demonstrated a significant dose-dependent antiparkinsonian activity in animal models.[11] For instance, IEM2258 significantly increased locomotor activity in the Open-field test, and at doses of 0.4–0.5 mmol, its effect surpassed that of the comparator drug, amantadine.[11]

Experimental Protocol: Assessment of Antiparkinsonian Activity [11]

-

Reserpine-Induced Extrapyramidal Disorders (Open-field test):

-

Induction: Mice are injected with reserpine to induce extrapyramidal symptoms.

-

Treatment: After 30 minutes, the imidazole-dicarboxylic acid derivatives are injected into the lateral brain ventricles at doses ranging from 0.1 to 0.5 mmol.

-

Observation: Locomotor activity is analyzed in an Open-field test 2 hours later.

-

-

Haloperidol-Induced Catalepsy (Morpurgo method):

-

Induction and Treatment: The test compounds are injected simultaneously with an intraperitoneal injection of haloperidol.

-

Assessment: The severity of catalepsy is assessed using the Morpurgo method at various time points.

-

Anticancer Activity

A wide array of imidazole derivatives has been investigated for their anticancer properties, demonstrating activity against various cancer cell lines.[1][2][3][12] The mechanisms of action are diverse and include the inhibition of key signaling pathways such as AKT and ERK1/2, EGFR inhibition, and disruption of microtubule polymerization.[5][13]

Antimicrobial Activity

Imidazole-containing compounds are well-known for their antimicrobial effects.[7] Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination [7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected imidazole derivatives.

| Compound ID | Target/Assay | Cell Line/Organism | IC50 / MIC (μM) | Reference |

| 4b | ACE Inhibition | - | 1.31 ± 0.026 | [4] |

| IEM2258 | Antiparkinsonian | Mouse | - (active at 0.1-0.5 mmol) | [11] |

| IEM2247 | Antiparkinsonian | Mouse | - (active at 0.2-0.3 mmol) | [11] |

| HL1 | Antibacterial | S. aureus | 625 µg/mL | [7] |

| HL1 | Antibacterial | MRSA | 1250 µg/mL | [7] |

| HL2 | Antibacterial | S. aureus / MRSA | 625 µg/mL | [7] |

| HL2 | Antibacterial | E. coli, P. aeruginosa, A. baumannii | 2500 µg/mL | [7] |

| Derivative 6 | Anticancer | PC3 | 0.097 | [3] |

| Derivative 6 | Anticancer | A549 | 0.04 | [3] |

| Derivative 6 | Anticancer | MCF7 | 0.013 | [3] |

| Derivative 6 | Anticancer | A2780 | 0.022 | [3] |

| Derivative 13 | p97/VCP ATPase Inhibition | - | 0.00035 | [3] |

| Derivative 14 | p97/VCP ATPase Inhibition | - | 0.00036 | [3] |

| Compound 4f | Anticancer | A549 | 6.60 | [12] |

| Compound 4f | Anticancer | HeLa | 3.24 | [12] |

| Compound 4f | Anticancer | SGC-7901 | 5.37 | [12] |

| Compound 4m | Anticancer | HeLa | 4.07 | [12] |

| Compound 4q | Anticancer | SGC-7901 | 2.96 | [12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of imidazole derivatives are a result of their interaction with various cellular targets and signaling pathways.

ACE Inhibition Pathway

ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. They also inhibit the degradation of bradykinin, a vasodilator. The net effect is vasodilation and a reduction in blood pressure.

Dopaminergic and Glutamatergic Pathways in Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in the basal ganglia circuitry, with hyperactivity of the glutamatergic system. Imidazole-4,5-dicarboxylic acid derivatives with NMDA receptor antagonist activity can help restore this balance.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]

- 3. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. protocols.io [protocols.io]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchhub.com [researchhub.com]

- 8. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. tandfonline.com [tandfonline.com]

- 12. repositorio.ufop.br [repositorio.ufop.br]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives

Introduction

2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole core with two carboxylic acid groups, makes it an attractive building block for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers.[1] This application note describes a detailed protocol for the synthesis of this compound, commencing from a readily available benzimidazole derivative. The synthetic strategy involves a two-step process: the synthesis of 2-butylbenzimidazole followed by its oxidative cleavage to the target dicarboxylic acid.

Overall Synthetic Strategy

The synthesis commences with the preparation of 2-butylbenzimidazole. While the user specified "benzimidazole" as the starting material, a more practical and efficient approach begins with the condensation of o-phenylenediamine with valeric acid or a derivative thereof. Subsequently, the synthesized 2-butylbenzimidazole undergoes oxidative cleavage of the benzene ring to yield the desired this compound. This oxidation can be achieved using strong oxidizing agents, with a notable method employing hydrogen peroxide in a sulfuric acid medium.[2][3]

Experimental Protocols

Part 1: Synthesis of 2-Butylbenzimidazole

This protocol outlines the synthesis of the intermediate, 2-butylbenzimidazole, from o-phenylenediamine and valeric acid. This reaction is a classic example of benzimidazole synthesis.[4]

Materials:

-

o-Phenylenediamine

-

Valeric acid

-

4M Hydrochloric acid

-

Sodium hydroxide solution

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a mixture of o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).

-

Slowly add 4M hydrochloric acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7-8 is reached. This will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from ethanol. If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals of 2-butylbenzimidazole by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterize the product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of this compound

This protocol details the oxidation of 2-butylbenzimidazole to the target compound, this compound, using hydrogen peroxide in sulfuric acid.[2][3]

Materials:

-

2-Butylbenzimidazole (from Part 1)

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, etc.)

-

Mechanical stirrer

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-butylbenzimidazole (0.05 mol) to concentrated sulfuric acid (to achieve a 1 M concentration of the substrate) while cooling the flask in an ice bath to maintain the temperature below 10°C.

-

Once the 2-butylbenzimidazole is completely dissolved, begin the dropwise addition of 30% hydrogen peroxide (0.55 mol, 11 equivalents) through the dropping funnel. Maintain the reaction temperature between 20-30°C using an ice bath. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by a suitable method (e.g., TLC).

-

Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Allow the mixture to stand for a few hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-